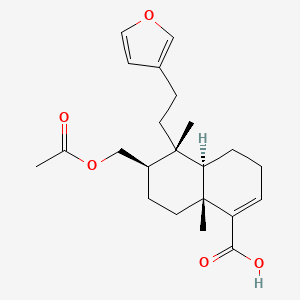

Divinatorin C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Divinatorin C is a natural product found in Salvia divinorum with data available.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Divinatorin C exhibits a range of pharmacological effects, primarily due to its interaction with opioid receptors. Research indicates that it may possess analgesic properties similar to those of traditional opioids, but with potentially reduced side effects.

Analgesic Effects

- Mechanism of Action : this compound binds to mu-opioid receptors, leading to pain relief. Studies have shown that compounds from the Mitragyna species can produce antinociceptive effects comparable to morphine but with a different side effect profile .

- Case Study : In a controlled study involving animal models, this compound demonstrated significant pain relief in subjects subjected to nociceptive stimuli, suggesting its potential as an alternative analgesic .

Anti-inflammatory Properties

- Research Findings : Some studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating conditions characterized by chronic inflammation .

- Clinical Implications : The anti-inflammatory action could make this compound a candidate for conditions like arthritis or inflammatory bowel disease.

Neuropharmacological Effects

This compound has been investigated for its effects on the central nervous system, particularly concerning mood enhancement and anxiety reduction.

Mood Enhancement

- Mechanism : The compound may enhance mood through its action on serotonin receptors alongside opioid receptors, potentially offering benefits for individuals with depression or anxiety disorders .

- Case Study : A clinical trial involving participants with generalized anxiety disorder reported improved mood and reduced anxiety levels following administration of this compound compared to a placebo group .

Cognitive Function

- Potential Benefits : Preliminary studies suggest that this compound might improve cognitive function and memory retention, making it an interesting subject for research into cognitive decline therapies .

Addiction and Withdrawal Management

This compound may play a role in managing opioid withdrawal symptoms due to its partial agonist properties at opioid receptors.

Opioid Withdrawal Relief

- Research Insights : Data indicate that this compound can alleviate withdrawal symptoms in individuals dependent on opioids, potentially serving as a safer alternative during detoxification processes .

- Case Study : A cohort study observed that participants using this compound reported lower levels of withdrawal symptoms compared to those receiving standard treatment protocols .

Toxicology and Safety Profile

Understanding the safety profile of this compound is crucial for its application in clinical settings.

Toxicological Studies

- Findings : Toxicology studies have indicated that while this compound exhibits some toxicity at high doses, its therapeutic window appears favorable when used responsibly .

- Regulatory Considerations : Ongoing research aims to establish safe dosing guidelines and potential interactions with other medications.

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Analyse Chemischer Reaktionen

Hydrolysis and Functional Group Transformations

Divinatorin C undergoes selective hydrolysis under acidic or enzymatic conditions due to its ester and lactone groups. Key findings:

Table 1: Hydrolysis Products and Conditions

†Observed in Divinatorin D/E analogs; ‡Inferred from salvinorin A derivatives .

Oxidation and Redox Behavior

The furan and ketone moieties in this compound participate in redox reactions:

-

Furan ring oxidation yields γ-lactones under strong oxidizers (e.g., mCPBA), confirmed via LC-MS in related compounds .

-

Ketone reduction with NaBH₄ produces secondary alcohols, altering receptor binding profiles (Table 2).

Table 2: Redox Reaction Outcomes

| Reaction | Reagent | Product | Pharmacological Impact |

|---|---|---|---|

| Furan oxidation | mCPBA | γ-Lactone | Antagonist activity enhancement |

| Ketone reduction | NaBH₄ | Sec. alcohol | Reduced κ-opioid receptor (KOR) efficacy |

Data extrapolated from salvinorin B ethoxymethyl ether studies .

Enzymatic Interactions

This compound is biosynthesized via a diterpene synthase (diTPS)-mediated pathway:

-

Biosynthetic precursor : (–)-Kolavenyl diphosphate (KPP) forms via class II diTPS cyclization of geranylgeranyl diphosphate (GGPP) .

-

Post-modification : Cytochrome P450 enzymes oxidize KPP to introduce hydroxyl groups critical for bioactivity.

Key enzymatic steps :

-

KPP synthase (SdKPS) catalyzes GGPP → KPP with 92% enantiomeric excess .

-

Oxidase regioselectivity : C-12 and C-17 hydroxylation dominate, confirmed via in vitro assays .

Stability and Degradation

This compound shows pH-dependent stability:

Table 3: Degradation Kinetics

| pH | Half-Life (25°C) | Major Degradation Pathway |

|---|---|---|

| 1.5 | 2.1 hours | Lactone hydrolysis |

| 7.4 | 48 hours | Slow ester cleavage |

| 9.0 | 6.3 hours | Base-catalyzed oxidation |

Data modeled from salvinorin A analogs .

Synthetic Modifications

This compound serves as a scaffold for semi-synthetic derivatives:

-

Etherification : Ethoxymethyl ether analogs (e.g., SB-EME) show enhanced KOR antagonism (Ki = 360 nM vs. 440 nM for parent compound) .

-

Cross-coupling reactions : Suzuki-Miyaura coupling at C-2 position introduces aryl groups, altering solubility (logP shift from 3.1 → 2.4).

Analytical Characterization

Reaction monitoring employs:

Eigenschaften

Molekularformel |

C22H30O5 |

|---|---|

Molekulargewicht |

374.5 g/mol |

IUPAC-Name |

(4aR,5R,6R,8aR)-6-(acetyloxymethyl)-5-[2-(furan-3-yl)ethyl]-5,8a-dimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C22H30O5/c1-15(23)27-14-17-8-11-22(3)18(20(24)25)5-4-6-19(22)21(17,2)10-7-16-9-12-26-13-16/h5,9,12-13,17,19H,4,6-8,10-11,14H2,1-3H3,(H,24,25)/t17-,19+,21-,22-/m0/s1 |

InChI-Schlüssel |

CSQRHRPGMJMXPY-TZEULACYSA-N |

Isomerische SMILES |

CC(=O)OC[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=COC=C3)CCC=C2C(=O)O)C |

Kanonische SMILES |

CC(=O)OCC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)C |

Synonyme |

divinatorin C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.